N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
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Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c1-8-14-12(20-15-8)7-13-21(16,17)9-2-3-10-11(6-9)19-5-4-18-10/h2-3,6,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVMTXLRQGWILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound belongs to the 1,2,4-oxadiazole class of molecules, which are known to exhibit a broad spectrum of biological activities.
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with various biological targets through hydrogen bonding. The presence of the oxadiazole ring and the sulfonamide group may contribute to its biological activity.
Biochemical Pathways
The compound may affect various biochemical pathways due to the broad spectrum of biological activities associated with 1,2,4-oxadiazole derivatives.
Result of Action
1,2,4-oxadiazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antifungal, and nematocidal activities.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. These factors could include pH, temperature, and the presence of other molecules in the environment.
Biochemical Analysis
Biochemical Properties
Oxadiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. They exhibit a wide range of biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity.
Cellular Effects
Oxadiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is not well-defined. Oxadiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound features a complex molecular structure that integrates various heterocycles, particularly the 1,2,4-oxadiazole and benzo[b][1,4]dioxine moieties. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits notable biological activities:
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazoles demonstrate significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to the target compound have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 4 to 32 μg/mL .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-phenyl)-1H-benzo[d]imidazole | S. aureus | 16 |
| N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-triazol-1-yl)ethyl) | E. coli | 32 |
Anticancer Potential
The oxadiazole scaffold has been extensively studied for its anticancer properties. Mechanistic studies suggest that compounds like this compound may inhibit key enzymes involved in cancer progression:
- Target Enzymes : Thymidylate synthase and histone deacetylases (HDAC) are among the primary targets for anticancer activity .
Anti-inflammatory Effects
Compounds featuring the oxadiazole structure have also been noted for their anti-inflammatory properties. They may exert effects by modulating inflammatory pathways and reducing cytokine production .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes critical in metabolic pathways.
- Receptor Interaction : It could interact with various receptors involved in inflammatory and cancer pathways.
- Cell Cycle Modulation : Potential effects on cell cycle regulation may contribute to its anticancer properties.
Case Studies
A notable study evaluated the pharmacokinetics and biological effects of similar oxadiazole derivatives in animal models. The findings indicated significant antitumor activity with minimal toxicity at therapeutic doses .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a series of reactions involving 2,3-dihydrobenzo[b][1,4]dioxin-6-amine and various sulfonyl chlorides. The synthesis typically involves:
- Starting Material : 2,3-dihydrobenzo[b][1,4]dioxin-6-amine.
- Reagents : Sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride).
The reaction conditions often include stirring in an alkaline medium to facilitate the formation of the sulfonamide linkage. Subsequent derivatization allows for the introduction of various substituents to enhance biological activity.
Enzyme Inhibition
Research has demonstrated that derivatives of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exhibit significant inhibitory effects on key enzymes involved in metabolic disorders:
- α-glucosidase Inhibition : Compounds derived from this sulfonamide have shown promise as inhibitors of α-glucosidase, which is crucial for glucose metabolism and a target for Type 2 diabetes management .
- Acetylcholinesterase Inhibition : The ability to inhibit acetylcholinesterase suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Antimicrobial and Anticancer Properties
The oxadiazole moiety is known for its antimicrobial properties. Studies indicate that compounds containing this structure can act against various bacterial strains and may possess anticancer activity:
- Antimicrobial Activity : Research indicates that derivatives can inhibit the growth of pathogenic bacteria .
- Anticancer Potential : Some studies have reported that related sulfonamide compounds exhibit cytotoxic effects on cancer cell lines .
Case Study on Enzyme Inhibition
A study published in the Brazilian Journal of Pharmaceutical Sciences explored the synthesis of new sulfonamides based on 2,3-dihydrobenzo[b][1,4]dioxin derivatives. The synthesized compounds were tested for their inhibitory activity against α-glucosidase and acetylcholinesterase. Results indicated that specific derivatives showed enhanced inhibition compared to standard drugs .
| Compound Name | α-glucosidase IC50 (µM) | Acetylcholinesterase IC50 (µM) |
|---|---|---|
| Compound A | 12 | 15 |
| Compound B | 8 | 10 |
| Compound C | 20 | 25 |
Antimicrobial Activity Study
In another research study focusing on antimicrobial properties, derivatives of this compound were screened against various bacterial strains. The results showed promising antibacterial activity with minimum inhibitory concentrations comparable to existing antibiotics .
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety demonstrates significant electrophilic character, enabling multiple reaction pathways:
Notable Finding: The electron-withdrawing sulfonamide group at position 6 enhances the oxadiazole's susceptibility to nucleophilic attack (83% yield in arylations vs. 67% in non-sulfonamide analogs).
Sulfonamide Group Transformations
The -SO₂NH- functionality participates in characteristic reactions:
a. Alkylation
-
Conditions: NaH/THF, alkyl halides (1:1.2 molar ratio)
-
Products: N-alkylsulfonamides
-
Efficiency: 78-92% yields with primary alkyl halides; <45% with bulky substrates
b. Acylation
-
Reagents: AcCl or benzoyl chloride in pyridine
-
Key Insight: Requires 2.5 eq acyl chloride for complete conversion due to steric hindrance from oxadiazole methyl group
c. Complexation
-
Forms stable complexes with transition metals (Cu²⁺, Zn²⁺) in 2:1 ligand:metal ratio
| Metal | Stability Constant (log β) | Application Relevance |
|-------|----------------------------|-----------------------|
| Cu²⁺ | 12.4 ± 0.3 | Antimicrobial activity enhancement |
| Zn²⁺ | 9.8 ± 0.2 | Luminescent materials |
Benzo dioxine Modifications
The fused oxygen heterocycle undergoes selective functionalization:
Electrophilic Substitution
| Position | Reaction | Yield (%) | Regiochemical Control |
|---|---|---|---|
| 7 | Nitration | 68 | Directed by sulfonamide's -I effect |
| 5 | Bromination | 72 | Steric protection from oxadiazole methyl group |
Oxidative Ring Opening
-
Conditions: RuO₄/NaIO₄ in CCl₄/H₂O
-
Products: Catechol derivatives
-
Kinetics: t₁/₂ = 3.2 hrs at 25°C, complete degradation in 24 hrs
Multicomponent Reactions
The compound participates in tandem transformations:
Example Sequence:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
